molecular formula C13H12N2O3S2 B2715583 2-methyl-N-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazole-5-carboxamide CAS No. 1356816-15-3

2-methyl-N-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazole-5-carboxamide

Cat. No.: B2715583
CAS No.: 1356816-15-3
M. Wt: 308.37
InChI Key: YVYOXGXDWDTUOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazole-5-carboxamide is a novel synthetic compound featuring a thiazole-5-carboxamide core, a structure of significant interest in modern medicinal chemistry. The thiazole ring is a versatile heterocycle known for its aromatic properties, arising from sulfur and nitrogen atoms within a five-membered ring that allows π-electrons to be delocalized . Thiazole and its derivatives are recognized for a diverse spectrum of biological activities and are key structural components in several FDA-approved drugs and experimental compounds . While the specific applications of this compound are yet to be fully characterized, molecules based on the thiazole-5-carboxamide scaffold are extensively investigated in preclinical research for their potential bioactivities. For instance, structurally similar 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against various human cancer cell lines, including A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) . Other thiazole carboxamide derivatives have been designed and tested as cyclooxygenase (COX) inhibitors, showing activity against both COX-1 and COX-2 enzymes, which are key targets in inflammation research . The incorporation of a sulfonyl group in the structure is a common pharmacophore modification that can influence the compound's physicochemical properties and its interaction with biological targets, as seen in various thiazole-sulfonamide hybrids studied for antitumor properties . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to explore its potential as a building block in chemical synthesis or as a candidate for screening in various biochemical assays.

Properties

IUPAC Name

2-methyl-N-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S2/c1-10-14-9-12(19-10)13(16)15-20(17,18)8-7-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYOXGXDWDTUOU-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(S1)C(=O)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-N-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazole-5-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article delves into its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₃N₃O₂S
  • Molecular Weight : 253.31 g/mol
  • IUPAC Name : this compound

This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. A study evaluated the antiproliferative effects of various thiazole derivatives against cancer cell lines, revealing that this compound demonstrated notable cytotoxicity against A2780 (ovarian cancer) and WM35 (melanoma) cell lines with IC50 values in the low micromolar range .

Antimicrobial Activity

In vitro studies have shown that the compound possesses antibacterial properties. It was tested against a panel of bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated a broad-spectrum antibacterial effect, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Enzyme Inhibition

Another significant aspect of its biological activity is its potential as an enzyme inhibitor. Specifically, it has been identified as a selective inhibitor of p38 MAP kinase, a key regulator in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Formation of Thiazole Ring : The initial step involves the synthesis of the thiazole core through cyclization reactions.
  • Sulfonylation : The introduction of the sulfonyl group is achieved via sulfonation reactions using sulfonyl chlorides.
  • Amidation : The final step involves coupling the thiazole derivative with an appropriate amine to form the carboxamide linkage.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) have confirmed the structure and purity of the synthesized compound .

Study 1: Anticancer Evaluation

A recent study assessed the anticancer efficacy of this compound in vivo using mouse models. The results demonstrated significant tumor reduction compared to control groups, indicating its potential as a therapeutic agent in cancer treatment .

Study 2: Antimicrobial Assessment

In another investigation focusing on antimicrobial activity, this compound was tested against clinical isolates of resistant bacterial strains. It displayed promising results, suggesting that it may serve as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiazole-Based Sulfonamides

4-Methyl-2-phenyl-N-(2-sulfamoylphenyl)sulfonyl-1,3-thiazole-5-carboxamide
  • Structure : Differs in the sulfonyl substituent (2-sulfamoylphenyl vs. styryl group).
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
  • Structure : Replaces the sulfonyl-styryl group with an isoxazole ring.
  • Activity: Isoxazole derivatives are known for antimicrobial and anti-inflammatory properties. The absence of the sulfonyl group in this analog may limit its ability to interact with sulfonamide-sensitive targets like COX-2 .

Styryl-Containing Compounds

2-Isopropyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol (IPS)
  • Structure : A stilbene derivative with hydroxyl and isopropyl groups.
  • Activity : Exhibits antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) due to hydroxyl-mediated disruption of bacterial membranes. The target compound’s sulfonyl-thiazole core may instead favor enzyme inhibition over direct antimicrobial action .
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide
  • Structure: Quinazolinone core with a styryl-linked sulfonamide.
  • Activity: Shows 47.1% COX-2 inhibition at 20 μM. The quinazolinone ring may stabilize interactions with COX-2’s hydrophobic pocket, whereas the target compound’s thiazole ring could alter electron distribution, affecting binding affinity .

Sulfonamide Derivatives with Heterocycles

4-Amino-3-methyl-N-(4-phenylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide
  • Structure : Features a sulfanylidene (C=S) group instead of sulfonyl (SO₂) and a biphenyl substituent.
  • Implications : The sulfanylidene group reduces electron-withdrawing effects compared to sulfonyl, possibly diminishing interactions with polar enzyme residues. The biphenyl group adds steric bulk, which might hinder target binding compared to the target compound’s styryl group .
Tetrazole Analog of Clofibric Acid (Compound 1)
  • Structure: Tetrazole ring replaces the thiazole, with a chlorophenoxy group.
  • Activity : Studied for dyslipidemia and type 2 diabetes. The tetrazole’s acidity (pKa ~4.9) enhances bioavailability, whereas the target compound’s thiazole-sulfonyl group may favor different pharmacokinetic profiles .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Lipophilicity (Predicted)
Target Compound 1,3-Thiazole Styryl-sulfonyl, methyl Potential COX-2/antibacterial High (logP ~3.5)
4-Methyl-2-phenyl-N-(2-sulfamoylphenyl)sulfonyl-1,3-thiazole-5-carboxamide 1,3-Thiazole Sulfamoylphenyl, methyl Unreported Moderate (logP ~2.8)
IPS Stilbene Hydroxyl, isopropyl Antibacterial (MRSA) Low (logP ~2.1)
Quinazolinone-sulfonamide Quinazolinone Styryl, methoxyphenyl COX-2 inhibition (47.1% at 20 μM) Moderate (logP ~3.0)

Research Findings and Implications

  • COX-2 Inhibition: The target compound’s styryl-sulfonyl group may mimic the quinazolinone derivative’s styryl moiety, but the thiazole ring’s electron-deficient nature could enhance interactions with COX-2’s catalytic site. Computational docking studies are needed to validate this hypothesis .
  • Antibacterial Potential: While IPS relies on hydroxyl groups for activity, the target compound’s sulfonyl group could inhibit bacterial enzymes (e.g., dihydropteroate synthase), akin to sulfonamide drugs .
  • Nanoemulsion or prodrug strategies may be required to improve aqueous solubility .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-methyl-N-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazole-5-carboxamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves two key steps:
  • Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide (CS₂) in acetonitrile under reflux (1–3 minutes) to form the thiadiazole core .
  • Step 2 : Alkylation of the intermediate using DMF with iodine and triethylamine to introduce the sulfonyl group and eliminate atomic sulfur .
    Optimization Strategies :
  • Use high-purity solvents (e.g., anhydrous acetonitrile) to minimize side reactions.
  • Control reaction temperature rigorously during reflux to prevent decomposition.
  • Employ stoichiometric iodine to accelerate cyclization .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR Spectroscopy : Assign peaks to verify substituent positions (e.g., methyl group at C2, sulfonyl linkage) .
  • IR Spectroscopy : Confirm functional groups (e.g., sulfonyl S=O stretch ~1350–1150 cm⁻¹, carboxamide C=O ~1680 cm⁻¹) .
  • TLC : Monitor reaction progress and purity using silica gel plates with ethyl acetate/hexane gradients .
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N, S content) .

Q. What purification techniques are effective for isolating the compound from complex mixtures?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (30–70%) to separate polar byproducts .
  • Recrystallization : Dissolve crude product in hot ethanol, then cool slowly to obtain crystalline material .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical uncertainties in derivatives of this compound?

  • Methodological Answer :
  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to capture precise bond lengths and angles .
  • Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-hydrogen atoms .
  • Visualization : Generate ORTEP-III diagrams to illustrate molecular geometry and validate the (E)-configuration of the phenylethenyl group .
    Example Workflow :
StepTool/ParameterPurposeReference
1SHELXLRefinement of crystal structure
2ORTEP-III GUI3D visualization of stereochemistry

Q. What experimental approaches reconcile conflicting reports on the biological activity of thiazole-5-carboxamide derivatives?

  • Methodological Answer :
  • Standardized Bioassays : Perform dose-response curves under controlled pH (e.g., pH 7.4 for antimicrobial assays) to isolate pH-dependent activity variations .
  • Meta-Analysis : Compare substituent effects across studies (e.g., sulfonyl vs. carbonyl groups) using cheminformatics tools like PubChem’s BioActivity data .
  • Intermediate Characterization : Reproduce synthetic steps with HPLC-purified intermediates to rule out impurity-driven activity .

Q. How should structure-activity relationship (SAR) studies evaluate the pharmacophoric contributions of the sulfonyl and thiazole moieties?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with modified sulfonyl groups (e.g., replacing –SO₂– with –SO–) and varying thiazole substituents (e.g., halogens at C4) .
  • Biological Testing : Assess cytotoxicity (e.g., IC₅₀ in cancer cell lines) and antimicrobial efficacy (e.g., MIC against S. aureus) to map activity trends .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) using PubChem’s 3D conformers to predict binding interactions with target proteins .

Q. What strategies optimize the scalability of multi-step synthetic routes for this compound?

  • Methodological Answer :
  • Flow Chemistry : Implement continuous flow reactors for heterocyclization to enhance reproducibility and reduce reaction times .
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) in alkylation steps to improve atom economy .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported synthetic yields for similar thiazole derivatives?

  • Methodological Answer :
  • Variable Comparison : Tabulate reaction conditions (solvent, temperature, catalyst) from conflicting studies to identify critical factors:
StudySolventTemp (°C)CatalystYield (%)Reference
AAcetonitrile80I₂72
BDMF100None58
  • Controlled Replication : Repeat experiments with harmonized parameters (e.g., fixed solvent:acetonitrile, catalyst:I₂) to isolate yield determinants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.